3-(3-Methoxyphenoxymethyl)phenylmagnesium bromide
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Overview
Description
3-(3-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(3-methoxyphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors. The process involves careful control of temperature and reaction conditions to ensure high yield and purity. The compound is then typically stored in THF to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides can be substituted.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Scientific Research Applications
3-(3-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceutical Research: Helps in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other materials.
Biological Studies: Assists in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The magnesium bromide acts as a leaving group, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
- 2-Methoxyphenylmagnesium bromide
Uniqueness
3-(3-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its methoxyphenoxymethyl group offers unique steric and electronic properties, making it valuable in specific synthetic applications.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C14H13BrMgO2 |
---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
magnesium;1-methoxy-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FMACAQASULUESL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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